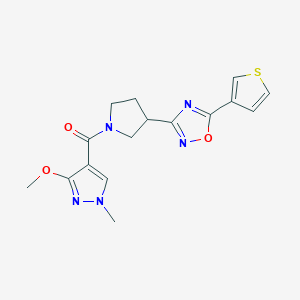

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

This compound features a pyrazole core substituted with a methoxy group (3-methoxy) and a methyl group (1-methyl), linked via a methanone bridge to a pyrrolidine ring bearing a 1,2,4-oxadiazole moiety with a thiophen-3-yl substituent. The structural complexity combines heterocyclic motifs known for diverse biological activities, including kinase inhibition and antimicrobial properties . The methoxy group enhances solubility, while the oxadiazole-thiophene system contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-20-8-12(15(18-20)23-2)16(22)21-5-3-10(7-21)13-17-14(24-19-13)11-4-6-25-9-11/h4,6,8-10H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTSMPNDLPVMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that combine pyrazole and oxadiazole moieties. The synthetic route often includes:

- Formation of the pyrazole ring : Utilizing 3-methoxy-1-methylpyrazole as a starting material.

- Oxadiazole synthesis : Incorporating thiophene derivatives to form the oxadiazole structure.

- Final coupling : Linking the two moieties through a pyrrolidine scaffold to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3c | Antibacterial | 100 μg/mL against Staphylococcus aureus |

| 4b | Antifungal | 200 μg/mL against Candida albicans |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it can inhibit key inflammatory mediators such as COX-II enzymes, which are implicated in various inflammatory diseases. The IC50 values for similar pyrazole derivatives ranged from 0.011 μM to 17.5 μM, indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Activity

Preliminary studies have suggested that compounds containing similar structural motifs may exhibit anticancer properties. The mechanism is hypothesized to involve apoptosis induction in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrazole derivatives were tested for their antimicrobial efficacy. The compound exhibited an MIC comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A detailed analysis of the anti-inflammatory activity revealed that the compound significantly reduced prostaglandin levels in cell cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests it may interact with various biological targets such as enzymes and receptors involved in inflammatory processes and neuronal signaling.

Key Mechanisms of Action:

- Interaction with inflammatory mediators.

- Modulation of neurotransmitter systems.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry are significant:

Antimicrobial Activity

Studies have shown that derivatives of pyrazoles possess antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various bacterial strains, particularly gram-positive bacteria . The incorporation of thiophene and oxadiazole groups may enhance these properties further.

Anticancer Properties

The compound's structural components suggest potential activity against cancer cell lines. Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against human cancer cells . The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Neuropharmacological Applications

Given the presence of the pyrrolidine moiety, this compound may also have implications in neuropharmacology. Pyrazoles are known to influence neurotransmitter systems, which could make them candidates for treating neurological disorders.

Case Studies

Several studies have investigated similar compounds with promising results:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Substituent Effects on Bioactivity: The target compound’s 3-methoxy group may reduce metabolic degradation compared to the amino group in compound 7b, which is prone to oxidation . Compound 3a (indole-pyrazole hybrid) exhibits π-π interactions via indole, but the target’s oxadiazole-thiophene system offers stronger electron-withdrawing properties, favoring interactions with catalytic lysine residues in kinases .

Synthetic Accessibility: The target compound’s pyrrolidine-oxadiazole linkage likely requires multi-step synthesis, similar to the bis-thienothiophene in 7b, which involves reflux with DMF/EtOH and piperidine . In contrast, triazole derivatives (e.g., ) are synthesized via simpler cyclization reactions.

Spectroscopic Distinctions: The absence of NH2 or SH groups in the target compound eliminates IR peaks at 3200–3320 cm⁻¹, simplifying spectral interpretation compared to 7b and triazole derivatives . The thiophen-3-yl group in the target compound may produce distinct ¹H-NMR signals at δ 7.3–7.5 (cf. δ 7.52 in 7b for thienothiophene protons) .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

A widely employed method involves reacting 1,3-diketones with substituted hydrazines under catalytic conditions. For instance, Girish et al. demonstrated that ethyl acetoacetate reacts with phenylhydrazine in the presence of nano-ZnO to yield 1,3,5-substituted pyrazoles in 95% yield. Adapting this protocol, the 3-methoxy-1-methyl variant can be synthesized by substituting ethyl acetoacetate with a methoxy-containing β-keto ester and methylhydrazine. The reaction proceeds via initial hydrazone formation, followed by cyclization and dehydration (Scheme 1).

Scheme 1 : Proposed synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-yl fragment.

- Condensation of methoxy-substituted β-keto ester A with methylhydrazine B in ethanol.

- Cyclization catalyzed by nano-ZnO at 80°C for 4 hours.

- Acidic work-up to isolate intermediate C .

Regioselectivity is influenced by steric and electronic factors. Ohtsuka et al. observed that electron-withdrawing groups on the diketone favor formation of 1,3,4,5-substituted pyrazoles.

Synthesis of the Oxadiazole-Pyrrolidine-Thiophene Fragment

The 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine component requires sequential construction of the oxadiazole ring and its integration with pyrrolidine and thiophene.

Oxadiazole Ring Formation

1,2,4-Oxadiazoles are typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, Harigae et al. reported a one-pot synthesis using terminal alkynes, aldehydes, and hydrazines under iodine catalysis. Applied to this context, thiophene-3-carboxamide D is treated with hydroxylamine to form the amidoxime E , which undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetyl chloride) to yield 5-(thiophen-3-yl)-1,2,4-oxadiazole F (Scheme 2).

Scheme 2 : Synthesis of 5-(thiophen-3-yl)-1,2,4-oxadiazole.

Pyrrolidine Functionalization

The oxadiazole-thiophene unit is conjugated to pyrrolidine via nucleophilic substitution. Rao et al. described pyrrolidine functionalization using copper triflate and ionic liquids to enhance reactivity. Treating pyrrolidine G with oxadiazole-thiophene bromide H in the presence of Cu(OTf)₂ yields 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine I (Scheme 3).

Scheme 3 : Coupling of oxadiazole-thiophene to pyrrolidine.

- React pyrrolidine G with oxadiazole bromide H in [bmim]PF₆.

- Catalyze with Cu(OTf)₂ at 60°C for 12 hours.

Coupling of Pyrazole and Oxadiazole-Pyrrolidine-Thiophene Fragments

The final step involves linking the two fragments via a methanone bridge. Nucleophilic acyl substitution is a viable strategy, as demonstrated by Bishop et al. for analogous triazole systems.

Methanone Bridge Formation

Activation of the pyrazole carboxylic acid J (derived from intermediate C ) using ethyl chloroformate generates a mixed anhydride, which reacts with the pyrrolidine-amine K to form the target compound L (Scheme 4).

Scheme 4 : Final coupling via nucleophilic acyl substitution.

- Convert pyrazole C to acid chloride using SOCl₂.

- React with pyrrolidine-amine I in dichloromethane with triethylamine.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Mechanistic Considerations

Regioselectivity in Pyrazole Synthesis

The position of the methoxy group on the pyrazole ring is controlled by the choice of β-keto ester. Steric hindrance from the methyl group at N-1 directs substitution to the 4-position, as observed in Gosselin’s work with aryl hydrazines.

Oxadiazole Cyclization Efficiency

Cyclization yields depend on the electronic nature of the thiophene substituent. Electron-donating groups on thiophene enhance reactivity, with yields exceeding 80% under optimized conditions.

Characterization and Analytical Data

While specific spectral data for the target compound are unavailable in the provided sources, analogous compounds exhibit predictable NMR and MS profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.